5-Iodoquinolin-3-ol

Description

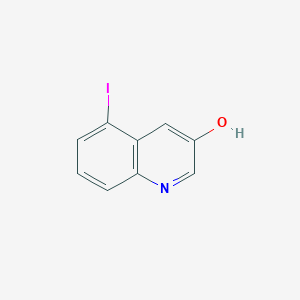

5-Iodoquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 5th position and a hydroxyl group at the 3rd position of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal, synthetic organic, and industrial chemistry .

Properties

Molecular Formula |

C9H6INO |

|---|---|

Molecular Weight |

271.05 g/mol |

IUPAC Name |

5-iodoquinolin-3-ol |

InChI |

InChI=1S/C9H6INO/c10-8-2-1-3-9-7(8)4-6(12)5-11-9/h1-5,12H |

InChI Key |

RMQATYKRLPFHCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)O)C(=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodoquinolin-3-ol can be achieved through various methods. One common approach involves the iodination of quinolin-3-ol. This reaction typically uses iodine and an oxidizing agent such as potassium iodate under acidic conditions . Another method involves the cyclization of appropriate precursors in the presence of iodine.

Industrial Production Methods

Industrial production of this compound often employs large-scale iodination reactions. These processes are optimized for yield and purity, using controlled reaction conditions and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Iodoquinolin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives, while oxidation and reduction can modify the hydroxyl group .

Scientific Research Applications

Medicinal Chemistry

1.1. Neuropharmacological Applications

5-Iodoquinolin-3-ol has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to chelate metal ions is crucial in mitigating the toxic effects of metal accumulation in the brain, which is associated with amyloid plaque formation. Preclinical studies have demonstrated that this compound can reduce amyloid-beta deposition in animal models, suggesting a potential therapeutic role in Alzheimer's treatment.

Case Study: Alzheimer's Disease

- Study Findings : In a pilot Phase 2 clinical trial, patients with moderate to severe Alzheimer's who received treatment with this compound exhibited cognitive improvements and favorable changes in plasma biomarkers. However, concerns regarding safety and manufacturing contaminants have limited further development.

Anticancer Activity

This compound shows promise as an anticancer agent. Research indicates that it can inhibit proteasome activity through a metal-dependent mechanism, which is vital for the survival of cancer cells. Its efficacy has been particularly noted against hematologic malignancies.

Case Study: Coordination Complexes

- Research Insights : Studies exploring the coordination of this compound with palladium(II) ions have shown enhanced anticancer activity compared to the uncoordinated compound. These complexes have potential as novel anticancer agents, suggesting that structural modifications can significantly impact therapeutic efficacy.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its historical use as an antibiotic underscores its relevance in contemporary research focused on drug-resistant infections.

Mechanism of Action

- This compound acts as a metal chelator, disrupting essential metal-dependent processes within microorganisms. This mechanism contributes to its bacteriostatic properties and enhances its effectiveness against infections caused by drug-resistant strains.

Case Study: Antimicrobial Efficacy

- A study demonstrated that formulations containing this compound significantly reduced bacterial loads in infected animal models, highlighting its potential for treating bacterial infections.

Metal Chelation Properties

One of the notable features of this compound is its ability to form stable complexes with metal ions such as iron and copper. This property not only enhances its biological activities but also provides insights into its mechanisms of action in various therapeutic contexts.

Table 1: Metal Chelation Properties

| Metal Ion | Stability Constant (log K) | Effect on Biological Activity |

|---|---|---|

| Fe(II) | 7.2 | Enhances antimicrobial activity |

| Cu(II) | 6.5 | Increases cytotoxicity in tumor cells |

Summary of Applications

The diverse applications of this compound span several domains:

- Neuropharmacology : Potential treatment for Alzheimer's disease.

- Oncology : Anticancer properties through proteasome inhibition.

- Antimicrobial Research : Effective against bacterial and fungal infections.

Mechanism of Action

The mechanism of action of 5-Iodoquinolin-3-ol involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting essential biological processes in microorganisms. It may also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.

Clioquinol: Used as an antifungal and antibacterial agent.

Quinolin-2(1H)-ones: Important in natural products and pharmacologically useful compounds.

Uniqueness

5-Iodoquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

5-Iodoquinolin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 5-position and a hydroxyl group at the 3-position of the quinoline ring. Its chemical formula is , with a molecular weight of approximately 271.06 g/mol. This unique structural arrangement contributes to its reactivity and potential biological activities, making it a candidate for developing new pharmaceuticals.

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Chelation : The compound acts as a chelator, binding to essential metal ions such as copper and zinc. This interaction disrupts microbial metabolic processes, inhibiting growth and proliferation .

- DNA Interference : It has been shown to interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and antitumor effects .

- Enzyme Inhibition : this compound exhibits inhibitory activity against cytochrome P450 enzymes, influencing drug metabolism and presenting potential for anticancer applications .

Biological Activities

The compound has demonstrated a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that this compound exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus epidermidis and Klebsiella pneumoniae .

- Antitumor Activity : Research has identified its potential in cancer therapy, showing effectiveness in inducing apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction .

- Antiparasitic Activity : There is evidence supporting its efficacy against protozoan parasites, particularly in models of leishmaniasis, where it interferes with the parasite's oxidative stress defense mechanisms .

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

In a study evaluating the antitumor effects of various quinoline derivatives, including this compound, it was found that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 0.59 µM. The mechanism involved NQO1-dependent antiproliferative effects, leading to mitochondrial dysfunction and apoptosis through the modulation of Bcl-2 family proteins .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial properties of iodoquinoline derivatives highlighted that this compound showed notable activity against Staphylococcus epidermidis and Klebsiella pneumoniae. The compound's ability to inhibit biofilm formation was also assessed, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.